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Compound of Interest |

Compound Name: 2-(4-Chlorophenyl)furan
CAS No.: 17221-37-3
Cat. No.: B2656800

Technical Monograph: 2-(4-Chlorophenyl)furan

CAS Registry Number: 17221-37-3 Chemical Formula: C10H7CIO Molecular Weight: 178.62
g/mol [1][2]

Executive Summary

2-(4-Chlorophenyl)furan is a heteroaryl derivative extensively utilized in medicinal chemistry
as a bioisostere for biaryl systems.[1] Characterized by the fusion of an electron-rich furan ring
with a para-chlorophenyl moiety, this compound serves as a critical scaffold in the development
of tubulin polymerization inhibitors and antimicrobial agents.[1] Its structural rigidity and
electronic properties allow it to mimic the B-ring of colchicine, facilitating binding to the
colchicine-binding site on tubulin.[1] This guide provides a validated synthetic protocol,
physicochemical characterization, and safety standards for research applications.[1]

Physicochemical Profile

The following data establishes the baseline identity and physical behavior of the compound.
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Property Value Notes
White to pale yellow crystalline - ) S
Appearance id Sensitive to light oxidation
soli

Sharp transition indicates high

Melting Point 58 °C )
purity
- ) ] Decomposes at elevated
Boiling Point ~260 °C (Predicted)
temperatures
B Soluble in DCM, CHCls, )
Solubility Insoluble in water
DMSO, MeOH
) Lipophilic; crosses cell
LogP ~3.5 (Predicted)
membranes
2-8 °C, Inert atmosphere ) )
Storage Hygroscopic; store in the dark

(Ar/N2)

Validated Synthesis Protocol: Suzuki-Miyaura
Coupling

Rationale: While direct arylation is possible, the Suzuki-Miyaura cross-coupling is selected for
its high regioselectivity and tolerance of the chloro-substituent (which remains intact while the
bromol/iodo partner reacts).[1] Reaction: 2-Furanboronic acid + 1-Bromo-4-chlorobenzene

2-(4-Chlorophenyl)furan[1]

Reagents & Materials

e Substrate A: 1-Bromo-4-chlorobenzene (1.0 equiv)[1]

Substrate B: 2-Furanboronic acid (1.2 equiv) - Chosen over 2-bromofuran due to stability.[1]

Catalyst: Pd(PPhs)a (3-5 mol%)[1]

Base: Na2COs (2.0 M aqueous solution, 2.0 equiv)[1]

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/EtOH (4:1)[1]
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Step-by-Step Methodology

o Degassing: In a flame-dried Schlenk flask, dissolve 1-Bromo-4-chlorobenzene and 2-
Furanboronic acid in the chosen solvent. Sparge with Argon for 15 minutes to remove
dissolved oxygen (critical to prevent homocoupling).

o Catalyst Addition: Add Pd(PPhs)4 quickly under a positive stream of Argon. The solution
should turn light yellow/orange.

o Base Activation: Add the degassed aqueous Na2COs solution.

o Reflux: Heat the reaction mixture to 80—90 °C under an inert atmosphere for 12—-16 hours.
Monitor via TLC (Hexane/EtOAc 9:1).

e Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).
Wash combined organics with brine, dry over anhydrous MgSOa4, and concentrate in vacuo.

« Purification: Purify the crude residue via silica gel flash chromatography using a gradient of
Hexanes

5% EtOAc/Hexanes.

Synthetic Workflow Diagram

1-Bromo-4-chlorobenzene ———XUNCELAL g, Pd(PPh3)4 L FE—— - ———uriication g, 2-(4-Chlorophenyl)furan
2-Furanboronic Acid Na2CO3 (aq) (CAS 17221-37-3)

Reductive Elimination

Click to download full resolution via product page

Figure 1: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of 2-(4-
Chlorophenyl)furan.

Spectroscopic Characterization

The following spectral features confirm the structure.

e 'H NMR (400 MHz, CDCls):
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o

7.60 (d, J = 8.5 Hz, 2H, Ar-H, ortho to furan)[1]

o

7.46 (d, J = 1.8 Hz, 1H, Furan H-5)[1]

o

7.36 (d, J = 8.5 Hz, 2H, Ar-H, meta to furan)[1]

o

6.65 (d, J = 3.4 Hz, 1H, Furan H-3)[1]

o

6.48 (dd, J = 3.4, 1.8 Hz, 1H, Furan H-4)[1]

« Interpretation: The characteristic AA'BB' system (7.60/7.36 ppm) confirms the para-
substituted benzene ring. The three distinct signals for the furan ring (one doublet, one
doublet of doublets, one doublet) confirm the 2-substitution pattern.[1]

Applications in Drug Discovery
Bioisosterism and Scaffold Utility

2-(4-Chlorophenyl)furan is a privileged scaffold in medicinal chemistry.[1]

» Tubulin Inhibition: It acts as a cis-stilbene bioisostere.[1] The furan ring provides the
necessary steric bulk and electron density to occupy the hydrophobic pocket of the
colchicine binding site on

-tubulin, while the chlorophenyl group mimics the C-ring of combretastatin A-4.[1]

o Metabolic Stability: The chlorine substituent at the para-position blocks metabolic
hydroxylation (CYP450 oxidation), significantly increasing the half-life of the molecule
compared to the unsubstituted phenyl analog.[1]

Mechanism of Action Diagram
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2-(4-Chlorophenyl)furan
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Cellular Response
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Figure 2: Pharmacological pathway of 2-(4-Chlorophenyl)furan as a tubulin polymerization
inhibitor.[1]

Safety and Handling (SDS Summary)
» Hazards:
o H315/H319: Causes skin and serious eye irritation.[3]
o H335: May cause respiratory irritation.
o Carcinogenicity: Furan derivatives should be treated as potential carcinogens (Carc. 2).

» Handling: Always manipulate within a chemical fume hood.[3] Wear nitrile gloves and safety
goggles.

» Disposal: Dispose of as hazardous organic waste containing halogens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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